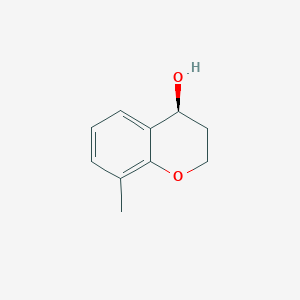

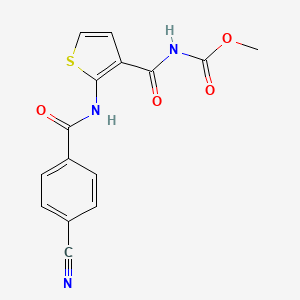

![molecular formula C17H17N3O B2717120 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide CAS No. 2034402-55-4](/img/structure/B2717120.png)

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide” belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An effective synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have simpler and greener synthetic methodology as compared to those of BODIPYS . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of pyridine, pyridazine, 2(3H)-1,3,4-thiadiazole, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety via 3-oxo-N-(pyridin2-yl)butanamide showcases the compound's versatility in creating a range of heterocyclic compounds with potential antimicrobial activities (Darwish, Kheder, & Farag, 2010).

- The preparation of pyrazolo[1,5-a]pyrimidines through the reaction of 1-phenyl-1,3-butanedione with 3(5)-amino-1H-pyrazoles results in mixtures that are further characterized for their chemical structures, indicating the compound's role in facilitating the synthesis of complex heterocyclic frameworks (Maquestiau, Taghret, & Eynde, 2010).

Biological Evaluation and Therapeutic Potential

- Novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, revealing the compound's potential in the development of new therapeutic agents for cancer treatment and inflammation control (Rahmouni et al., 2016).

- The discovery of nonpeptidic αvβ6 integrin inhibitors for the inhaled treatment of idiopathic pulmonary fibrosis highlights the compound's role in addressing fibrotic diseases, showcasing its application in the development of new treatments for lung conditions (Procopiou et al., 2018).

Antimicrobial and Antitumor Activities

- Synthesis and antimicrobial evaluation of pyrazolopyrimidine derivatives incorporated with mono- and diphenylsulfonyl groups demonstrate the compound's effectiveness against bacteria and fungi, providing a basis for the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

- The design, synthesis, and anti-P. falciparum activity of pyrazolopyridine-sulfonamide derivatives against chloroquine-resistant strains of Plasmodium falciparum suggest the compound's potential in malaria treatment, highlighting its application in antimalarial drug development (Silva et al., 2016).

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 2-phenyl-n-(pyrazolo[1,5-a]pyridin-5-yl)butanamide belongs, have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, including acting as antimetabolites in purine biochemical reactions .

Biochemical Pathways

Given its classification as a pyrazolo[1,5-a]pyrimidine, it may be involved in purine biochemical reactions .

Result of Action

As a pyrazolo[1,5-a]pyrimidine, it may have antitrypanosomal activity and other pharmaceutical interests .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their antitrypanosomal activity, antischistosomal activity, and other activities such as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, KDR kinase inhibitors, selective peripheral benzodiazepine receptor ligaments, antimicrobial agents, and as antianxiety agents . This suggests that “2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide” and similar compounds could have potential applications in various areas of medicinal chemistry and drug discovery.

Biochemische Analyse

Biochemical Properties

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide has beneficial properties as antimetabolites in purine biochemical reactions . This compound interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

It is known that this compound has tunable photophysical properties .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-16(13-6-4-3-5-7-13)17(21)19-14-9-11-20-15(12-14)8-10-18-20/h3-12,16H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZVYZRXTMURRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2717051.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)

![N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-ethylacetamide](/img/structure/B2717059.png)